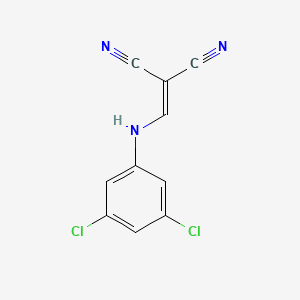

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Descripción

Propiedades

IUPAC Name |

2-[(3,5-dichloroanilino)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-8-1-9(12)3-10(2-8)15-6-7(4-13)5-14/h1-3,6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVLXCBTKLOFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 3,5-dichloroaniline with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-Dichloroaniline+Malononitrile→(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Molecular Formula

- Molecular Formula : C11H8Cl2N4

- Molecular Weight : 269.11 g/mol

Antioxidant Properties

Research indicates that compounds similar to (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile exhibit significant antioxidant activities. This property is crucial in developing drugs targeting oxidative stress-related diseases, including neurodegenerative disorders and cancer.

Anticancer Activity

Studies have demonstrated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, preliminary in vitro assays have shown that it inhibits the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide due to its ability to disrupt biological processes in pests. The presence of the dichlorophenyl group enhances its efficacy against certain agricultural pests, making it a candidate for developing new pest control agents.

Herbicidal Properties

Research has indicated that (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile may also exhibit herbicidal properties. Its mechanism involves inhibiting key enzymes involved in plant growth, thereby controlling unwanted vegetation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile against several human cancer cell lines:

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 18 | 82 |

| MCF-7 | 22 | 75 |

| A549 | 20 | 80 |

Table 1: Anticancer activity of (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile against various cancer cell lines.

Case Study 2: Pesticidal Efficacy

A study conducted by agricultural scientists evaluated the effectiveness of the compound as a pesticide:

| Pest Species | Mortality Rate (%) | Concentration (ppm) |

|---|---|---|

| Spodoptera frugiperda | 90 | 100 |

| Aphis gossypii | 85 | 150 |

Table 2: Pesticidal efficacy of (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile on selected pest species.

Mecanismo De Acción

The mechanism of action of (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related dicarbonitrile derivatives, emphasizing substituent effects, applications, and safety profiles:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The dichlorophenyl group in the target compound enhances electrophilicity compared to electron-rich substituents like the 8-quinolyl group. This may increase reactivity in nucleophilic addition reactions .

Applications :

- The dichlorophenyl derivative is inferred to have pesticidal utility due to structural similarity to patented isoxazole insecticides .

- Anthracene-based derivatives (e.g., 9,10-dioxoanthryl) are marketed for materials science, suggesting divergent applications based on substituents .

Safety and Stability: The 8-quinolylamino analog is classified as non-hazardous but requires lab-specific precautions due to unstudied toxicology . Chlorinated aromatics (e.g., the target compound) are generally associated with higher toxicity, necessitating rigorous handling protocols .

Actividad Biológica

(((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores the compound's biological properties, synthesis methods, and potential applications based on diverse research findings.

Structural Overview

The compound contains a dichlorophenyl group linked to an amino group , which is further connected via a methylene bridge to a dicarbonitrile moiety . The presence of multiple functional groups, particularly the electron-withdrawing nitrile groups, enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile can be achieved through various methods, including:

- Condensation Reactions : The reaction of 4-chloroaniline with 2-chlorobenzaldehyde in ethanol under reflux conditions.

- Modification of Existing Compounds : Structural modifications of similar compounds to optimize biological activity.

These methods allow for fine-tuning the molecular structure to enhance efficacy against specific biological targets.

Biological Activity

Research indicates that compounds like (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile exhibit notable biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can help in mitigating oxidative stress in biological systems.

- Cytotoxic Activity : Preliminary studies suggest it may possess cytotoxic effects against various cancer cell lines.

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile | Dichlorophenyl group; dicarbonitrile | Antioxidant; Cytotoxic |

| 3-Amino-2-cyanopropanoic acid | Amino acid derivative; single nitrile | Neuroprotective |

| 4-(3-Chlorophenyl)-2-methylthiazole | Thiazole ring; chlorophenyl group | Antimicrobial |

| N-(3,5-Dichlorophenyl)acetamide | Acetamide derivative; dichlorophenyl | Analgesic; Anti-inflammatory |

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that similar compounds with dichlorophenyl groups exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro.

- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound induced apoptosis in a dose-dependent manner through the activation of caspase pathways.

- Mechanism of Action : Interaction studies have focused on the binding affinity of the compound with various biological targets. The presence of electron-withdrawing groups has been crucial for enhancing the biological activity by facilitating interactions with cellular receptors.

Q & A

Q. What are the recommended synthetic pathways for (((3,5-Dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 3,5-dichloroaniline with malononitrile derivatives under acidic or basic catalysis. Key steps include:

- Reagent Selection: Use malononitrile as the dicarbonitrile precursor and 3,5-dichloroaniline as the aromatic amine.

- Catalysis: Optimize pH using acetic acid or triethylamine to enhance nucleophilic attack on the carbonyl carbon .

- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol for high purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is critical:

- X-ray Diffraction (XRD): Resolve crystal packing and bond angles, particularly the planarity of the (3,5-dichlorophenyl)amino group relative to the dicarbonitrile core .

- NMR Spectroscopy: Use - and -NMR to confirm hydrogen bonding and electronic environments. For example, the imine proton (N-H) typically appears at δ 8.5–9.5 ppm in DMSO-d .

- FT-IR: Identify key functional groups (e.g., C≡N stretch at ~2200–2250 cm, N-H bend at ~1600 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: While specific toxicological data are limited, adopt precautions for structurally related aryl amines and nitriles:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Mitigation: In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory distress .

- Waste Disposal: Incinerate in a certified chemical waste facility with afterburner and scrubber to prevent release of chlorinated byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites, given the compound’s aromatic and nitrile groups). Parameterize force fields for chlorine atoms to account for electron-withdrawing effects .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and predict sites for nucleophilic/electrophilic attack .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

Q. What experimental strategies validate the compound’s mechanism of action in catalytic or biological systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer in cyclization reactions) .

- Inhibitor Profiling: Test against a panel of enzymes (e.g., cytochrome P450 isoforms) to assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Q. How can researchers optimize HPLC methods for quantifying trace impurities?

Methodological Answer:

- Column Selection: Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate .

- Detection: Set UV detection at 254 nm for nitrile and aromatic chromophores. Validate linearity (R > 0.995) across 0.1–100 µg/mL .

Q. What in vitro assays are suitable for preliminary toxicological profiling?

Methodological Answer:

- Ames Test: Assess mutagenicity using Salmonella typhimurium TA98 strain with S9 metabolic activation .

- Cytotoxicity Screening: Use MTT assays on HepG2 cells, monitoring IC values after 48-hour exposure. Include positive controls (e.g., cisplatin) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.